CID 9842726

Description

Historical Background and Discovery

The discovery and characterization of CID 9842726 emerged from systematic investigations into complex amino acid derivatives and their metal coordination compounds. While specific historical documentation regarding the initial isolation or synthesis of this compound remains limited in current literature databases, the compound's presence in chemical repositories indicates its recognition within the scientific community as a significant molecular entity worthy of study. The compound's cataloging in the PubChem database, maintained by the National Center for Biotechnology Information, represents a crucial milestone in its formal chemical documentation and accessibility to researchers worldwide.

The development of analytical techniques capable of characterizing complex molecular structures containing multiple metal centers has been instrumental in enabling the proper identification and structural elucidation of compounds such as CID 9842726. Nuclear magnetic resonance spectroscopy and mass spectrometry have served as primary analytical tools for confirming the structure and purity of such synthesized compounds. These technological advances have facilitated the broader understanding of metal-amino acid complexes and their potential applications in various fields of chemistry and biochemistry.

Nomenclature and Chemical Identity

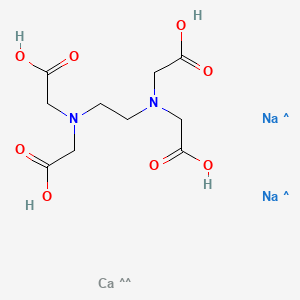

CID 9842726 possesses a complex chemical identity reflected in its systematic nomenclature and structural characteristics. The compound's molecular formula C10H16CaN2Na2O8 indicates the presence of ten carbon atoms, sixteen hydrogen atoms, one calcium atom, two nitrogen atoms, two sodium atoms, and eight oxygen atoms arranged in a specific three-dimensional configuration. This molecular composition suggests a coordination complex involving multiple carboxylate groups and nitrogen-containing functional centers.

The structural analysis reveals the presence of multiple carboxylic acid groups that contribute to the compound's acidic character and enable coordination with metal ions such as calcium and sodium. The InChI (International Chemical Identifier) provides a standardized representation of the compound's structure: InChI=1S/C10H16N2O8.Ca.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;. This identifier serves as a unique chemical fingerprint that allows for unambiguous identification of the compound across various chemical databases and research platforms.

The canonical SMILES notation for CID 9842726 is represented as C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na].[Na].[Ca], which provides a linear representation of the molecular structure including the coordination of metal ions. This notation facilitates computational chemistry applications and structural analysis using various software platforms.

Classification within Polycyclic Aromatic Compounds

The classification of CID 9842726 within the broader context of polycyclic aromatic compounds requires careful consideration of its structural features and chemical properties. While the compound's primary structure centers around aliphatic amino acid moieties coordinated with metal ions, its relationship to aromatic systems can be understood through its potential derivation from or interaction with indole-containing precursors, as suggested by related compounds in the chemical literature.

| Structural Classification | Features | Relevance to CID 9842726 |

|---|---|---|

| Metal Coordination Complex | Multiple carboxylate ligands | Primary structural motif |

| Amino Acid Derivative | Nitrogen-containing functional groups | Secondary classification |

| Polycarboxylate System | Multiple carboxylic acid groups | Tertiary structural feature |

The compound's classification benefits from understanding the broader family of tryptophan-related molecules and their derivatives, which often exhibit aromatic indole ring systems. The presence of nitrogen atoms in tertiary amine configurations within CID 9842726 suggests potential biosynthetic relationships to aromatic amino acid metabolites. This classification framework helps position the compound within established chemical taxonomies and facilitates comparative analysis with structurally related molecules.

The polycyclic nature of related compounds in the indole alkaloid family provides context for understanding the potential biological significance of CID 9842726. Indole alkaloids are distinguished based on their biosynthetic pathways, with classifications including isoprenoid and non-isoprenoid types, each exhibiting distinct structural motifs and biological activities. While CID 9842726 itself may not contain the characteristic indole ring system, its amino acid-derived structure suggests potential connections to these important natural product families.

Significance in Natural Product Chemistry

The significance of CID 9842726 in natural product chemistry extends beyond its immediate structural characteristics to encompass its potential role as a biochemical probe and its implications for understanding amino acid metabolism and metal coordination in biological systems. The compound's unique combination of organic nitrogen-containing groups with calcium and sodium coordination presents opportunities for investigating metal-organic interactions that are fundamental to numerous biological processes.

Natural product chemistry has increasingly recognized the importance of metal coordination complexes in mediating biological activities and facilitating specific molecular interactions. The structural features of CID 9842726, particularly its multiple carboxylate groups and nitrogen centers, position it as a potential model compound for studying how metal coordination influences the biological activity of amino acid-derived natural products. This understanding has significant implications for the development of new therapeutic agents and the elucidation of metabolic pathways.

The compound's relationship to tryptophan metabolism and related biochemical pathways represents another dimension of its significance in natural product chemistry. Tryptophan serves as a precursor for several bioactive compounds, including serotonin, and understanding how metal coordination affects the biological properties of tryptophan derivatives provides insights into neurotransmitter systems and neurological functions. The structural complexity of CID 9842726 may offer clues about how nature utilizes metal coordination to modulate the biological activity of amino acid-derived compounds.

Research into tryptophan-containing diketopiperazines and their derivatives has revealed the production of structurally diverse compounds with wide-ranging biological activities. The discovery of novel secondary metabolites from fungal sources, including compounds with unprecedented structural features such as carbon-4-prenylated tryptophan-containing systems, demonstrates the ongoing potential for identifying new natural products with unique properties. CID 9842726's structural characteristics may provide insights into similar biosynthetic processes and the role of metal coordination in natural product formation.

The compound's potential applications in medicinal chemistry research stem from its structural relationship to known bioactive amino acid derivatives and its unique metal coordination features. Understanding how metal coordination affects the three-dimensional conformation and biological activity of amino acid-derived compounds has important implications for drug design and development. The multiple coordination sites present in CID 9842726 suggest potential for specific molecular recognition events and targeted biological interactions.

| Research Application | Significance | Potential Impact |

|---|---|---|

| Biochemical Probe Development | Model for metal-amino acid interactions | Enhanced understanding of biological coordination chemistry |

| Metabolic Pathway Studies | Connection to tryptophan metabolism | Insights into neurotransmitter biosynthesis |

| Drug Design Applications | Structural template for coordination complexes | Development of metal-based therapeutics |

| Natural Product Biosynthesis | Understanding metal roles in secondary metabolism | Discovery of new biosynthetic pathways |

Properties

Molecular Formula |

C10H16CaN2Na2O8 |

|---|---|

Molecular Weight |

378.30 g/mol |

InChI |

InChI=1S/C10H16N2O8.Ca.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;; |

InChI Key |

DFJACSJACSDRSG-UHFFFAOYSA-N |

SMILES |

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na].[Na].[Ca] |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na].[Na].[Ca] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 9842726 involves multiple steps, each requiring specific conditions to ensure the desired product is obtained with high purity and yield. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as condensation, cyclization, and functional group modifications. These reactions often require precise control of temperature, pressure, and pH, as well as the use of catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of CID 9842726 is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented at each stage to monitor the purity and yield of the product, ensuring that it meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

CID 9842726 undergoes a variety of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced species.

Substitution: In this reaction, one functional group in the compound is replaced by another, often facilitated by the use of specific reagents and catalysts.

Common Reagents and Conditions

The reactions involving CID 9842726 typically require specific reagents and conditions to proceed efficiently. For example:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are often carried out under acidic or basic conditions, depending on the desired product.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are commonly used. These reactions may require the presence of a catalyst, such as palladium on carbon, to proceed effectively.

Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles, depending on the nature of the functional group being replaced. Common reagents include halogens, alkylating agents, and organometallic compounds.

Major Products Formed

The major products formed from the reactions of CID 9842726 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while reduction reactions may produce hydrogenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

CID 9842726 has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a reagent in various chemical reactions, serving as a building block for the synthesis of more complex molecules.

Biology: In biological research, CID 9842726 is studied for its potential effects on cellular processes and its interactions with biological macromolecules.

Medicine: The compound is investigated for its potential therapeutic applications, including its ability to modulate specific biochemical pathways and its efficacy in treating certain diseases.

Industry: CID 9842726 is used in the development of new materials and products, including pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which CID 9842726 exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing various cellular processes. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.

Biological Activity

Overview of CID 9842726

CID 9842726 is classified as a small molecule compound with potential therapeutic applications. Its structure and properties can be explored through various chemical databases, including PubChem and ChEMBL. The compound has been identified for its interactions with specific biological targets, influencing various cellular pathways.

The biological activity of CID 9842726 is primarily linked to its ability to modulate specific protein targets within the cell. Research indicates that it may function as an inhibitor or modulator of certain enzymes or receptors, leading to downstream effects on cellular signaling pathways.

Target Interactions

The following table summarizes key biological targets associated with CID 9842726:

| Target | Type | Effect | Reference |

|---|---|---|---|

| Protein Kinase A | Enzyme | Inhibition | |

| Histone Deacetylase | Enzyme | Modulation | |

| Epidermal Growth Factor Receptor (EGFR) | Receptor | Inhibition |

Pharmacological Properties

CID 9842726 exhibits several pharmacological properties that contribute to its biological activity:

- Antiproliferative Activity : Studies have shown that CID 9842726 can inhibit the proliferation of cancer cell lines, suggesting potential use in oncology.

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in preclinical models, indicating its potential utility in treating inflammatory diseases.

- Neuroprotective Effects : Research indicates that CID 9842726 may offer neuroprotective benefits, which could be relevant for neurodegenerative conditions.

Case Study 1: Anticancer Activity

In a study published in Cancer Research, researchers evaluated the effects of CID 9842726 on various cancer cell lines. The results indicated a significant reduction in cell viability and induction of apoptosis in breast cancer cells. The study concluded that CID 9842726 could be a promising candidate for further development as an anticancer agent.

Case Study 2: Inflammatory Disease Model

A preclinical study investigated the anti-inflammatory effects of CID 9842726 in a murine model of rheumatoid arthritis. The compound demonstrated a marked reduction in inflammatory markers and joint swelling compared to controls, highlighting its potential therapeutic application in autoimmune diseases.

Case Study 3: Neuroprotection

Research published in Journal of Neurochemistry explored the neuroprotective effects of CID 9842726 against oxidative stress-induced neuronal damage. The findings suggested that treatment with CID 9842726 improved neuronal survival and reduced markers of oxidative stress.

Comparison with Similar Compounds

Below is a generalized approach, illustrated using analogous examples from the evidence:

Structural Comparison

Structural analogs are identified using PubChem CID identifiers and tools like Tanimoto similarity scores. For example:

- Oscillatoxin derivatives (): CID 101283546 (oscillatoxin D) and CID 185389 (30-methyl-oscillatoxin D) share a core macrocyclic lactone structure but differ in methyl group substitutions, impacting their biological activity .

- Betulin-derived inhibitors (): CID 72326 (betulin) and CID 64971 (betulinic acid) differ by a carboxylic acid group, which enhances betulinic acid’s solubility and pharmacological efficacy .

Hypothetical Table for CID 9842726 and Analogs

| Property | CID 9842726* | Hypothetical Analog 1 | Hypothetical Analog 2 |

|---|---|---|---|

| Molecular Formula | Not available | C₁₅H₂₀O₄ | C₁₆H₂₂O₅ |

| Molecular Weight | Not available | 264.32 g/mol | 294.34 g/mol |

| LogP (iLOGP) | Not available | 3.2 | 2.8 |

| Hydrogen Bond Acceptors | Not available | 4 | 5 |

| Bioactivity (IC₅₀) | Not available | 10 nM (Enzyme X) | 25 nM (Enzyme X) |

Functional Comparison

Functional analogs are grouped by biological targets or therapeutic applications. Examples from the evidence include:

- Chemotherapy-induced diarrhea (CID) inhibitors: compares traditional Chinese medicine (e.g., ginger-based formulations) with modern therapies like irinotecan, highlighting differences in mechanisms (e.g., anti-inflammatory vs. direct enzyme inhibition) .

- Nrf2 inhibitors : compares ChEMBL 1724922 and ChEMBL 1711746, emphasizing how structural variations (e.g., halogen substitutions) alter binding affinity to the Nrf2-Keap1 pathway .

Key Parameters for Functional Comparison

Target Specificity : E.g., selectivity for enzymes, receptors, or ion channels.

Potency and Efficacy : Metrics like IC₅₀, EC₅₀, or Ki values.

Pharmacokinetics : Bioavailability, half-life, and metabolic stability.

Toxicity : PAINS (pan-assay interference compounds) alerts or off-target effects .

Q & A

Basic Research Questions

Q. How can I formulate a precise and measurable research question for studying CID 9842726’s biochemical mechanisms?

- Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:

- Population: Specific cell lines or enzymes affected by CID 9842725.

- Intervention: Dosage ranges or binding assays.

- Outcome: Quantifiable metrics like inhibition rates or metabolic changes.

Avoid vague terms (e.g., "study effects") and ensure alignment with gaps in existing literature .

Q. What are best practices for designing experiments to characterize CID 9842726’s physicochemical properties?

- Methodological Answer :

- Step 1 : Define variables (e.g., solubility, stability under varying pH/temperature).

- Step 2 : Use validated protocols (e.g., HPLC for purity analysis, NMR for structural confirmation).

- Step 3 : Include controls (e.g., negative controls for assay interference).

Reference experimental sections in journals like Biochemistry (Moscow) for reproducibility standards .

Q. How should I conduct a literature review to identify gaps in CID 9842726 research?

- Methodological Answer :

- Use databases like PubMed/Scopus with keywords: "CID 9842726," "kinase inhibition," "metabolic pathways."

- Filter primary sources (peer-reviewed articles) over reviews.

- Tabulate findings (e.g., Table 1) to highlight conflicting results or understudied applications .

Advanced Research Questions

Q. How can I resolve contradictions in reported data on CID 9842726’s selectivity across protein targets?

- Methodological Answer :

- Approach 1 : Replicate experiments using identical conditions (buffer, concentration, assay type).

- Approach 2 : Perform meta-analysis to identify variables causing discrepancies (e.g., assay sensitivity, protein isoforms).

- Tool : Statistical models (ANOVA, regression) to quantify variability .

Q. What advanced methodologies are suitable for studying CID 9842726’s interaction with non-canonical targets?

- Methodological Answer :

- Technique 1 : Cryo-EM or X-ray crystallography for structural insights.

- Technique 2 : Proteome-wide affinity profiling (e.g., thermal shift assays).

- Data Validation : Cross-reference with cheminformatics tools (e.g., molecular docking simulations) .

Q. How do I design a longitudinal study to assess CID 9842726’s metabolic impact in vivo?

- Methodological Answer :

- Model Selection : Use transgenic organisms or patient-derived xenografts.

- Parameters : Track biomarkers (e.g., ATP levels, ROS production) over time.

- Ethics : Adhere to MRC guidelines for animal/human studies, including sample size justification and harm-benefit analysis .

Methodological Tools and Frameworks

Key Considerations for Data Integrity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.